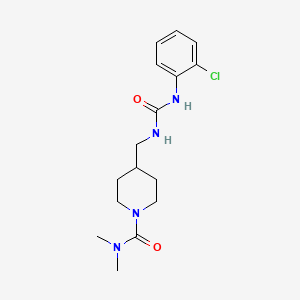

4-((3-(2-chlorophenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-[[(2-chlorophenyl)carbamoylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN4O2/c1-20(2)16(23)21-9-7-12(8-10-21)11-18-15(22)19-14-6-4-3-5-13(14)17/h3-6,12H,7-11H2,1-2H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVHZVYCWQIFDMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNC(=O)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((3-(2-chlorophenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide, a compound belonging to the class of piperidine derivatives, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

- Chemical Formula : CHClNO

- IUPAC Name : this compound

The biological activity of this compound is primarily linked to its interaction with various biological targets, including receptors and enzymes involved in inflammatory processes and cellular signaling pathways. The presence of the ureido group suggests potential interactions with urea transporters or enzymes involved in nitrogen metabolism.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Anti-inflammatory Effects : The compound has shown promise in inhibiting pro-inflammatory cytokine release, particularly interleukin-1 beta (IL-1β), in activated macrophages. This suggests its potential utility in treating inflammatory diseases .

- Antitumor Activity : Preliminary studies indicate that the compound may possess cytotoxic effects against certain cancer cell lines, although further investigation is needed to elucidate its efficacy and mechanism .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of IL-1β release | |

| Antitumor | Cytotoxicity against cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of urease |

Detailed Research Findings

- Anti-inflammatory Activity : A study demonstrated that the compound significantly reduced IL-1β levels in LPS/ATP-stimulated human macrophages, indicating a concentration-dependent effect with maximal inhibition observed at higher concentrations (up to 35% reduction at 50 µM) .

- Antitumor Efficacy : In vitro assays revealed that the compound exhibited selective cytotoxicity towards specific cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

- Enzyme Interaction Studies : Investigations into the compound's interaction with urease enzymes showed promising results, suggesting that it could serve as a lead for developing urease inhibitors, which are important in treating infections caused by urease-producing bacteria .

Scientific Research Applications

Pharmacological Applications

1. Inhibition of Enzymatic Activity

One of the primary applications of this compound is its role as an inhibitor of nicotinamide adenine dinucleotide (NAD)-dependent enzymes, specifically nicotinamide phosphoribosyltransferase (NAMPT). Research indicates that NAMPT is crucial in the regulation of NAD biosynthesis, which is vital for cellular metabolism and survival. Inhibitors like 4-((3-(2-chlorophenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide have potential therapeutic implications in cancer treatment by depriving cancer cells of NAD, thereby inducing apoptosis .

2. Anticancer Activity

Studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, in vitro studies demonstrated that such compounds can inhibit the growth of various cancer cell lines by disrupting metabolic pathways essential for tumor growth . The compound's structure allows it to interact effectively with target enzymes involved in cancer metabolism.

3. Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. The modulation of NAD levels through NAMPT inhibition can influence neuroinflammatory responses and neuronal survival, making it a candidate for further investigation in conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: NAMPT Inhibition in Cancer Cells

In a controlled laboratory setting, researchers treated human cancer cell lines with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, confirming its potential as a therapeutic agent against specific cancers.

Case Study 2: Neuroprotective Mechanisms

A study investigated the effects of this compound on neuronal cultures exposed to neurotoxic agents. The results showed that treatment with the compound significantly reduced cell death and inflammation markers compared to untreated controls, suggesting its potential application in neuroprotection .

Comparison with Similar Compounds

Structural Analogues in Glycogen Phosphorylase Inhibition

Acyl Ureas (e.g., Compound 1 in )

- Structure: 6-{2,6-Dichloro-4-[3-(2-chloro-benzoyl)-ureido]-phenoxy}-hexanoic acid.

- Activity : Inhibits human liver GP (hlGPa) with an IC₅₀ of 2.0 mM. Binds to the allosteric site, competing with AMP and stabilizing the inactive T₀ state .

- Comparison: The target compound replaces the hexanoic acid and dichlorophenoxy groups with a dimethylpiperidine carboxamide.

W1807 ()

- Structure : (S)-3-isopropyl 4-(2-chlorophenyl)-1,4-dihydro-1-ethyl-2-methylpyridine-3,5,6-tricarboxylate.

- Activity : Binds to the allosteric site of GP, but with a pyridine tricarboxylate core instead of a piperidine.

- Comparison : The target compound’s ureido-methyl-piperidine scaffold may offer improved specificity for GP compared to W1807’s bulkier tricarboxylate motif, which could limit membrane permeability .

Ureido-Benzothioamide Derivatives ()

Compounds such as 4-(3-(3-Chlorophenyl)ureido)benzothioamide (7f) and 4-(3-(3,4-Dichlorophenyl)ureido)benzothioamide (7g) exhibit structural similarities but differ in key aspects:

| Compound | Substituent | Molecular Weight ([M+H]⁺) | Yield (%) |

|---|---|---|---|

| 7f | 3-Chlorophenyl | 306.0 | 59.4 |

| 7g | 3,4-Dichlorophenyl | 340.0 | 67.0 |

| Target Compound | 2-Chlorophenyl | ~350 (estimated) | N/A |

Sorafenib Analogues ()

t-AUCMB and t-MTUCB

- Structures : Feature trans-cyclohexyloxy benzamide cores with adamantyl or trifluoromethoxyphenyl ureido groups.

- Activity : Induce cytotoxicity in cancer cells via apoptosis and autophagy, distinct from GP inhibition.

- Comparison : The target compound’s piperidine carboxamide and 2-chlorophenyl group may limit cross-reactivity with kinase targets (e.g., Raf, VEGFR) due to steric and electronic differences in the ureido linker .

Morpholino-Triazine Derivatives ()

Example: N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide.

- Structure: Incorporates a morpholino-triazine core linked via a ureido group.

- Comparison: The morpholino-triazine moiety confers distinct electronic properties and solubility compared to the target compound’s piperidine carboxamide. These derivatives likely target kinases or DNA-related enzymes rather than GP .

Chlorophenyl-Containing Heterocycles ()

- Example () : (4E)-N-[(2-Chlorophenyl)methyl]pyrrolo[3,4-b]pyridine-2-carboxamide.

- Key Difference : The pyrrolopyridine core vs. piperidine may influence bioavailability and target engagement. Piperidine derivatives often exhibit enhanced blood-brain barrier penetration, suggesting the target compound could have CNS applications .

Preparation Methods

Synthesis of N,N-Dimethylpiperidine-1-carboxamide Intermediate

Method 1: Carbamoylation via Acyl Chloride

Piperidine + ClCON(CH3)2 → N,N-Dimethylpiperidine-1-carboxamide

Procedure :

- Dissolve piperidine (1.0 eq) in dry DCM under N2

- Add dimethylcarbamoyl chloride (1.2 eq) dropwise at 0°C

- Stir for 6 hr at room temperature

- Wash with 5% NaHCO3, dry over MgSO4, and concentrate

Yield : 78-82%

Characterization :

- 1H NMR (500 MHz, CDCl3): δ 3.45 (br s, 4H, piperidine H2/H6), 2.95 (s, 6H, N(CH3)2), 1.70-1.45 (m, 6H, piperidine H3/H4/H5)

- HRMS : m/z [M+H]+ calcd. 171.1491, found 171.1489

Urea Formation with 2-Chlorophenyl Isocyanate

Method 3: Isocyanate Coupling Under Flow Conditions

4-Aminomethyl-N,N-dimethylpiperidine-1-carboxamide + 2-ClC6H4NCO → Target Compound

- Prepare 0.1 M amine solution in tBuOH (Stream A)

- Prepare 0.2 M isocyanate solution in tBuOH (Stream B)

- Mix streams at 1:2 ratio in glass microreactor (100 μL volume)

- Maintain at 50°C with 17 min residence time

Yield : 89% (purity >95% by HPLC)

Advantages :

- Minimizes side reactions (e.g., biuret formation)

- Enables rapid optimization of stoichiometry

Comparative Analysis of Synthetic Methods

Table 1: Performance metrics for urea formation strategies

Flow chemistry demonstrates clear advantages in atom economy and process intensification, though batch methods remain valuable for small-scale exploratory synthesis.

Structural Characterization and Analytical Data

Spectroscopic Profile

1H NMR (600 MHz, DMSO-d6):

- δ 8.21 (s, 1H, urea NH)

- δ 7.45-7.32 (m, 4H, Ar-H)

- δ 3.72 (t, J=6.1 Hz, 2H, CH2NH)

- δ 3.15 (s, 6H, N(CH3)2)

- δ 2.85-2.65 (m, 4H, piperidine H2/H6)

- δ 1.90-1.45 (m, 6H, piperidine H3/H4/H5)

13C NMR (151 MHz, DMSO-d6):

- δ 158.2 (urea C=O)

- δ 154.9 (carboxamide C=O)

- δ 134.6-127.1 (aromatic carbons)

- δ 54.3-45.8 (piperidine and N(CH3)2 carbons)

HRMS : m/z [M+H]+ calcd. 365.1634, found 365.1631

Process Optimization Challenges

Competing Side Reactions

- Isocyanate Hydrolysis :

Mitigated through rigorous solvent drying (H2O <50 ppm) - Urea Dimerization :

Controlled by maintaining sub-0.5 M concentration in flow systems

Purification Strategies

- Batch Synthesis :

Silica gel chromatography (EtOAc:hexane 7:3 → EtOAc:MeOH 9:1) - Flow Output :

Direct crystallization from tBuOH/H2O (4:1)

Scale-Up Considerations

Critical Quality Attributes :

- Residual isocyanate <0.1% (ICH Q3C)

- Polymorphic control through anti-solvent addition rate modulation

Thermal Safety Profile :

- Adiabatic temperature rise ΔT = 42°C (RC1e calorimetry)

- Recommended batch size <2 kg for exothermic urea formation step

Q & A

Q. What are the standard synthetic routes for 4-((3-(2-chlorophenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1: Formation of the piperidine-carboxamide core via carbodiimide-mediated coupling of dimethylamine with a piperidine precursor.

- Step 2: Introduction of the ureido-methyl group through reaction with 2-chlorophenyl isocyanate under anhydrous conditions.

- Step 3: Final purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradient). Key reagents include triphosgene for urea bond formation and triethylamine as a base . Characterization involves NMR (confirming amide and urea protons), mass spectrometry (validating molecular weight), and HPLC for purity assessment .

Q. How is the structural integrity of this compound confirmed experimentally?

- 1H/13C NMR: Assign peaks for the piperidine ring (δ ~2.3–3.1 ppm for N-CH3), urea NH (δ ~6.5–7.0 ppm), and aromatic protons (δ ~7.2–7.8 ppm) .

- X-ray crystallography: Resolves bond angles (e.g., piperidine chair conformation) and hydrogen-bonding patterns (e.g., N–H⋯O interactions in the urea group) .

- HRMS: Ensures molecular ion [M+H]+ matches the theoretical mass (C16H22ClN3O2: calc. 331.14) .

Q. What preliminary biological assays are recommended for initial activity screening?

- Enzyme inhibition assays: Test against kinases (e.g., MAPK, PI3K) due to structural similarity to piperidine-based kinase inhibitors. Use fluorogenic substrates or ADP-Glo™ kits .

- Receptor binding studies: Radioligand displacement assays (e.g., serotonin or dopamine receptors) to evaluate affinity (IC50 values) .

- Cytotoxicity screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can synthetic yields be optimized for the urea linkage formation?

- Solvent optimization: Replace DCM with acetonitrile to reduce side reactions (e.g., carbamate formation) .

- Catalyst screening: Test ZnCl2 or DMAP to accelerate isocyanate coupling.

- Temperature control: Maintain 0–5°C during urea bond formation to minimize decomposition .

- In situ FTIR monitoring: Track the disappearance of the isocyanate peak (~2270 cm⁻¹) to confirm reaction completion .

Q. What strategies address discrepancies between in vitro potency and in vivo efficacy?

- Pharmacokinetic profiling: Conduct IV/PO dosing in rodents to assess bioavailability (%F) and half-life (t1/2). Rapid clearance (e.g., t1/2 < 2h) may require prodrug design or PEGylation .

- Metabolite identification: Use LC-MS/MS to detect hepatic oxidation (e.g., piperidine N-demethylation) and guide structural stabilization .

- Plasma protein binding: Equilibrium dialysis to measure free fraction (fu); >95% binding may limit tissue penetration .

Q. How can computational modeling predict target interactions?

- Molecular docking: Use AutoDock Vina to model binding poses in kinase ATP pockets (e.g., EGFR). Prioritize poses with hydrogen bonds to urea NH and chlorophenyl hydrophobic contacts .

- MD simulations: Run 100-ns trajectories in GROMACS to assess stability of the piperidine ring in lipid bilayers .

- QSAR studies: Correlate substituent electronegativity (e.g., Cl position) with IC50 values to guide analog design .

Q. What methods resolve conflicting data in biological activity reports?

- Dose-response validation: Replicate assays with tighter concentration ranges (e.g., 0.1–10 µM) and include positive controls (e.g., staurosporine for kinase inhibition) .

- Off-target profiling: Screen against unrelated targets (e.g., GPCRs, ion channels) to identify polypharmacology .

- Batch-to-batch analysis: Compare NMR purity (>95%) and residual solvent levels (e.g., DMSO) across synthetic batches .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.